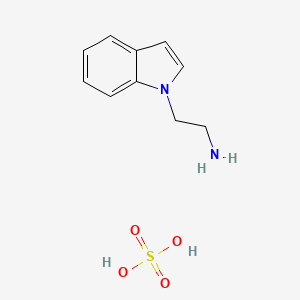

1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

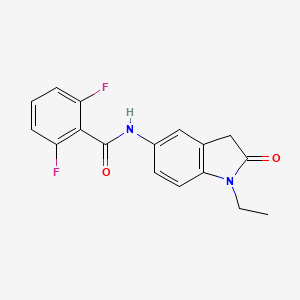

Compounds like “1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine” belong to a class of organic compounds known as phenylpyrazoles. They are characterized by a phenyl ring (a cyclic group of six carbon atoms) attached to a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms). The “2-chlorophenyl” part refers to a phenyl ring with a chlorine atom attached to the second carbon atom. The “3-methyl-1H-pyrazol-5-amine” part refers to a pyrazole ring with a methyl group (CH3) attached to the third carbon atom and an amine group (NH2) attached to the fifth carbon atom .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of an appropriate phenyl hydrazine with a diketone or a keto-ester in the presence of acid. The resulting pyrazole ring can then be further functionalized through various reactions .Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a phenyl ring and a pyrazole ring. The chlorine atom, the methyl group, and the amine group are all attached to different positions on these rings .Chemical Reactions Analysis

Phenylpyrazoles can undergo a variety of chemical reactions. For example, the chlorine atom can be replaced by other groups through nucleophilic substitution reactions. The pyrazole ring can also be functionalized through reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structure. Generally, they are expected to have moderate to high lipophilicity due to the presence of the phenyl and pyrazole rings, which can affect their solubility and permeability. The presence of the chlorine atom, the methyl group, and the amine group can also influence their reactivity .Scientific Research Applications

Antimicrobial and Anticancer Applications

1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine has been explored for its potential in antimicrobial and anticancer applications. Novel pyrazole derivatives, including those with structures related to 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, have been synthesized and evaluated for their efficacy against various microbial pathogens and cancer cells. Some of these derivatives have demonstrated higher anticancer activity than the reference drug doxorubicin and possess significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Studies

The compound has been a subject of structural and molecular studies to understand its properties better. For instance, single crystal X-ray crystallography has been used to determine the structure of related pyrazole compounds, providing insights into their molecular configuration and potential interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Synthesis and Characterization of Derivatives

Several studies have focused on the synthesis and characterization of pyrazole derivatives, revealing the versatility of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in forming various chemical structures. These studies have contributed to the understanding of its reactivity and potential as a building block for more complex molecules (Xu Li-feng, 2011).

Potential in Polymerization Processes

This compound has also been investigated in the context of polymerization processes. Research into pyrazolyl compounds has demonstrated their utility as catalysts in the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial and environmental applications (Matiwane, Obuah, & Darkwa, 2020).

Application in Chemosensors

Another intriguing application is in the development of chemosensors. Derivatives of 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been utilized in creating selective fluorescent turn-on chemosensors for detecting metal ions like Al3+ and Zn2+ (Gao, Zhang, Li, & Pu, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2-chlorophenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHWUVVKRUUIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea](/img/structure/B2794878.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2794881.png)

![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)

![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)

![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)